N-{3-[(1Z)-1-(2-dodecanoylhydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-{1-[(Z)-2-DODECANOYLHYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a trifluoroacetamide group, a hydrazone linkage, and a dodecanoyl chain, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-{1-[(Z)-2-DODECANOYLHYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE typically involves a multi-step process. One common method includes the reaction of 3-(1-ethoxyethyl)phenylhydrazine with dodecanoyl chloride to form the hydrazone intermediate. This intermediate is then reacted with trifluoroacetic anhydride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-{1-[(Z)-2-DODECANOYLHYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in anhydrous methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N~1~-(3-{1-[(Z)-2-DODECANOYLHYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(3-{1-[(Z)-2-DODECANOYLHYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with active site residues of enzymes, potentially inhibiting their activity. The trifluoroacetamide group may enhance the compound’s binding affinity to certain receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3-{1-[(Z)-2-DODECANOYLHYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE: Unique due to its trifluoroacetamide group and hydrazone linkage.
N~1~-(3-{1-[(Z)-2-DODECANOYLHYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE: Similar structure but with different substituents on the phenyl ring.
N~1~-(3-{1-[(Z)-2-DODECANOYLHYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE: Contains a different acyl group, affecting its chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H32F3N3O2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[(Z)-1-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]dodecanamide |
InChI |
InChI=1S/C22H32F3N3O2/c1-3-4-5-6-7-8-9-10-11-15-20(29)28-27-17(2)18-13-12-14-19(16-18)26-21(30)22(23,24)25/h12-14,16H,3-11,15H2,1-2H3,(H,26,30)(H,28,29)/b27-17- |
InChI Key |
ZWWHLNSPZWWXLC-PKAZHMFMSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N/N=C(/C)\C1=CC(=CC=C1)NC(=O)C(F)(F)F |
Canonical SMILES |
CCCCCCCCCCCC(=O)NN=C(C)C1=CC(=CC=C1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.